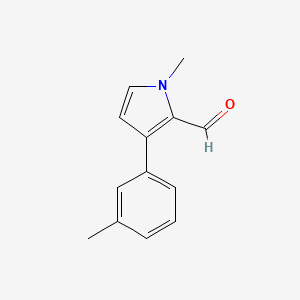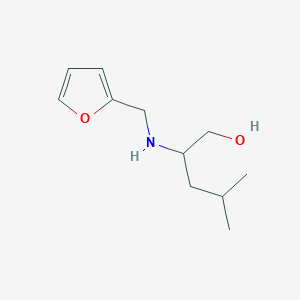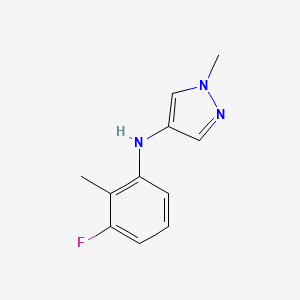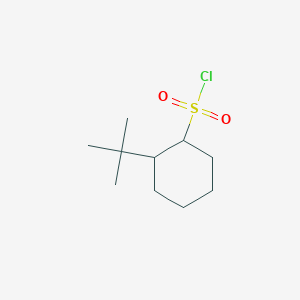
2-Tert-butylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylcyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a cyclohexane ring substituted with a tert-butyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclohexane-1-sulfonyl chloride typically involves the reaction of 2-Tert-butylcyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
[ \text{2-Tert-butylcyclohexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, and may include additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to other sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, or sulfonothioates.
Reduction: Sulfonamides or sulfonic acids.
Oxidation: Various sulfonyl derivatives.
Applications De Recherche Scientifique
2-Tert-butylcyclohexane-1-sulfonyl chloride is used in scientific research for various purposes:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Tert-butylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butylcyclohexane-1-sulfonamide
- 2-Tert-butylcyclohexane-1-sulfonic acid
- 2-Tert-butylcyclohexane-1-sulfonate ester
Uniqueness
2-Tert-butylcyclohexane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its sulfonamide, sulfonic acid, and sulfonate ester counterparts, the sulfonyl chloride is more reactive and can be used as a precursor to synthesize a wide range of sulfonyl-containing compounds.
Propriétés
Formule moléculaire |
C10H19ClO2S |
|---|---|
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
2-tert-butylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h8-9H,4-7H2,1-3H3 |
Clé InChI |
FKERCIRIVNMVFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
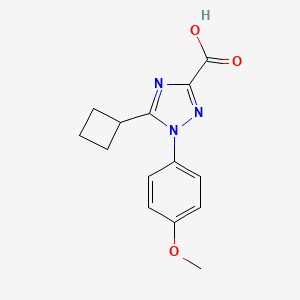
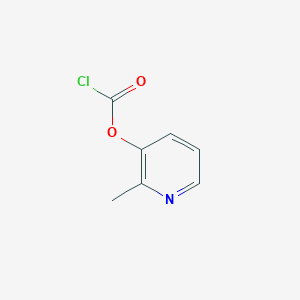
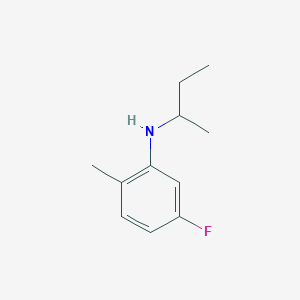
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
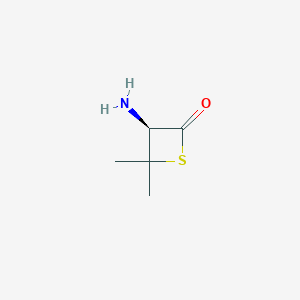
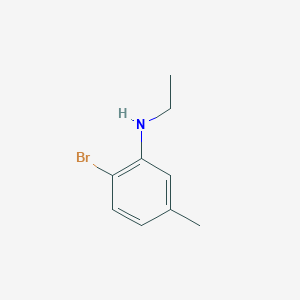

![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
![3-Methyl-1-[(morpholin-3-yl)methyl]urea](/img/structure/B13235779.png)
